4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindolin-1-one
Description
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)11-7-5-6-9-10(11)8-16-12(9)17/h5-7H,8H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNFLUANJNYFBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CNC(=O)C3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619880 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765948-78-5 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The preparation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one generally involves the borylation of a halogenated isoindolinone precursor or direct functionalization of the isoindolinone ring with a boronate ester moiety. The key synthetic step is the formation of the boronate ester group, typically introduced via transition-metal-catalyzed borylation reactions.
Typical Synthetic Route
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Starting material: 4-halogenated isoindolin-1-one (e.g., 4-bromoisoindolin-1-one) | Commercially available or synthesized via halogenation | Halogen at 4-position enables cross-coupling |
| 2 | Borylation reaction | Bis(pinacolato)diboron (B2pin2), Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., potassium acetate or carbonate), solvent (e.g., dioxane or DMF), inert atmosphere | Typical temperature: 80-100 °C, reaction time: several hours |
| 3 | Work-up and purification | Extraction, chromatography | Yields typically moderate to high depending on conditions |
This palladium-catalyzed borylation is a well-established method for installing the pinacol boronate ester group onto aromatic or heteroaromatic systems, including isoindolinones.
Alternative Methods
- Direct C–H borylation: In some advanced protocols, direct C–H activation borylation of isoindolinone derivatives can be performed using iridium catalysts, though this method is less common for this specific compound due to regioselectivity challenges.
- Lithiation followed by borylation: Another approach involves lithiation of the isoindolinone ring at the 4-position followed by quenching with a boron electrophile such as trialkyl borates, then conversion to the pinacol ester.
Detailed Research Findings and Data
Reaction Optimization
Studies have shown that the choice of catalyst, base, and solvent significantly affects the yield and purity of the product. For example:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Catalyst | Pd(dppf)Cl2 (5 mol%) | High catalytic activity, good yields (~70-85%) |
| Base | Potassium acetate | Mild base, promotes smooth borylation |
| Solvent | 1,4-Dioxane or DMF | Good solubility of reagents, stable under reaction conditions |
| Temperature | 80-100 °C | Higher temperatures increase reaction rate but may cause decomposition |
| Reaction Time | 6-12 hours | Sufficient for complete conversion |
Purification and Characterization
- Purification is typically achieved by silica gel chromatography.
- Characterization includes NMR (¹H, ¹³C, ¹¹B), IR spectroscopy, and mass spectrometry.
- Melting point and elemental analysis confirm compound identity and purity.
Summary Table of Preparation Methods
| Method | Starting Material | Catalyst | Base | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Pd-catalyzed borylation of 4-bromoisoindolin-1-one | 4-bromoisoindolin-1-one | Pd(dppf)Cl2 | KOAc | Dioxane | 90 °C | 75-85 | Most common, reliable |
| Lithiation-borylation | Isoindolin-1-one | n-BuLi + B(OMe)3 | N/A | THF | -78 to RT | 60-70 | Requires low temp, sensitive |
| Direct C–H borylation (Ir-catalyzed) | Isoindolin-1-one | Ir catalyst | Base | Various | 80-120 °C | Variable | Less regioselective |
Notes on Scale-Up and Industrial Preparation
- Industrial synthesis follows the palladium-catalyzed borylation route due to its robustness and scalability.
- Continuous flow reactors are employed to improve heat and mass transfer, enhancing yield and reproducibility.
- Reaction parameters are optimized to minimize palladium catalyst loading and maximize turnover number.
- Purification is adapted to large scale, often involving crystallization rather than chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindolin-1-one undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The dioxaborolane ring can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium or copper catalysts in the presence of base and aryl halides.
Major Products
Oxidation: Boronic acids.
Reduction: Borohydrides.
Substitution: Aryl boronates.
Scientific Research Applications
Structural Characteristics
The compound features a dioxaborolane moiety which enhances its reactivity and solubility in organic solvents. The isoindolinone structure contributes to its potential biological activity.
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindolin-1-one exhibit promising anticancer properties. The incorporation of boron into drug design has been shown to enhance the efficacy of certain chemotherapeutic agents by improving their stability and bioavailability. For example, studies have demonstrated that boron-containing compounds can selectively target cancer cells while minimizing damage to healthy tissues .
Neuroprotective Effects
Recent studies have also suggested that isoindolinone derivatives possess neuroprotective properties. These compounds may help in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's by inhibiting neuroinflammation and promoting neuronal survival .
Organic Synthesis
Cross-Coupling Reactions
The boron atom in this compound makes it an excellent candidate for cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It can participate in Suzuki-Miyaura reactions, which are widely used for synthesizing biaryl compounds that are prevalent in pharmaceuticals and agrochemicals .
Synthesis of Complex Molecules
This compound can serve as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various transformations allows chemists to create diverse molecular architectures with potential applications in drug discovery and materials science .
Materials Science
Development of Sensors
The unique electronic properties of boron-containing compounds enable their use in developing sensors for detecting environmental pollutants or biomolecules. These sensors can be designed to exhibit fluorescence changes upon binding with specific targets, providing a sensitive detection method .
Polymer Chemistry
In materials science, the incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. Research indicates that such modifications can lead to the development of advanced materials for electronic applications .
Case Study 1: Anticancer Drug Development
A recent study explored the synthesis of isoindolinone derivatives using boronic acid pinacol esters as intermediates. The results showed that these derivatives exhibited significant cytotoxicity against various cancer cell lines compared to standard chemotherapeutics .
Case Study 2: Sensor Development
Another research project focused on creating a fluorescent sensor based on boron-doped isoindolinones for detecting heavy metals in water samples. The sensor demonstrated high sensitivity and selectivity towards lead ions, showcasing the potential environmental applications of this compound .
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindolin-1-one involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling and hydroboration. The compound’s reactivity is largely influenced by the electronic and steric properties of the dioxaborolane ring .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Isoindolinone Core
Chlorinated Derivatives
- 2-[4-Chloro-3-(dioxaborolan-2-yl)benzyl]isoindoline-1,3-dione (3d): Structure: Incorporates a chloro substituent at the 4-position of the benzyl group. Properties: Melting point (102–104°C) is significantly lower than non-chlorinated analogs (e.g., 3b: 170–173°C), likely due to reduced crystallinity from steric and electronic effects . Reactivity: The electron-withdrawing chlorine may enhance electrophilicity at the boron center, though this is balanced by steric hindrance.
Methyl-Substituted Derivatives
- 2-Methyl-6-(dioxaborolan-2-yl)isoindolin-1-one (CAS 1313399-38-0): Structure: Methyl group at the 2-position of the isoindolinone ring. Synthetic Utility: The methyl group may hinder coupling reactions due to steric effects, requiring optimized catalytic conditions .
Cyclohexyl and Benzyl Derivatives
- 2-Cyclohexyl-5-(dioxaborolan-2-yl)isoindolin-1-one: Structure: Bulky cyclohexyl substituent at the 2-position. The cyclohexyl group may stabilize the boron center via steric protection, reducing hydrolysis .
- 2-Benzyl-6-(dioxaborolan-2-yl)isoindolin-1-one (CAS 2221016-69-7) :
Heterocyclic and Ring-Modified Analogs
Indolin-2-one Derivatives
- 5-(Dioxaborolan-2-yl)indolin-2-one (CAS 893441-85-5): Structure: Replaces isoindolinone with a saturated indolinone ring. Impact: Reduced aromaticity may lower thermal stability but improve solubility in polar solvents. Demonstrated utility in tumor-targeted therapies by responding to ROS in cellular environments .
Indole Derivatives
- 1-Methyl-4-(dioxaborolan-2-yl)indole (2t): Synthesis: Prepared via alkylation with NaH/MeI, yielding a liquid (73% yield). Reactivity: The indole’s electron-rich system may accelerate transmetalation in cross-couplings compared to isoindolinones .
Functional Group Additions
Methoxybenzyl-Substituted Analogs
- 2-(4-Methoxybenzyl)-3-(dioxaborolan-2-yl)isoindolin-1-one (6a) :
Morpholine and Piperidine Derivatives
- Melting point: 118–119°C .
Comparative Data Table
Key Findings and Implications
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance boronate electrophilicity but may reduce thermal stability. Bulky groups (e.g., cyclohexyl) improve hydrolytic stability .
- Biological Relevance: Indolinone and isoindolinone derivatives show divergent bioactivity; the former is leveraged in ROS-responsive drug delivery, while the latter is preferred for catalytic applications .
- Synthetic Optimization : Copper-catalyzed methods (e.g., for 6a) offer alternatives to traditional palladium-based couplings, particularly for electron-rich substrates .
Biological Activity
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindolin-1-one is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Structure:
- Chemical Formula: C₁₃H₁₉B₁O₃
- Molecular Weight: 233.10 g/mol
- CAS Number: 21907524
The compound features a boronate moiety which is significant for its reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that isoindolin derivatives exhibit promising anticancer activities. The presence of the dioxaborolane group enhances the compound's ability to interact with biological molecules, potentially leading to apoptosis in cancer cells. A study demonstrated that related compounds inhibited cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and induction of apoptosis .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Protein Kinases: The compound may inhibit specific kinases involved in cancer cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress leading to cell death.
- Interaction with Nucleophiles: The boron atom can form covalent bonds with nucleophilic sites in proteins or nucleic acids.
Study 1: Antitumor Activity
A recent study evaluated the antitumor efficacy of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours. The mechanism was linked to increased ROS levels and subsequent activation of the p53 pathway .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Study 2: In Vivo Efficacy
In vivo studies using xenograft models showed that treatment with this compound resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .
Spectroscopic Studies
Spectroscopic techniques such as NMR and UV-vis spectroscopy have been employed to investigate the electronic properties of the compound. The interaction with fluoride ions was specifically noted to alter the NMR chemical shifts significantly, indicating changes in electronic environment and potential reactivity .
Q & A
Q. What are the standard synthetic routes for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindolin-1-one?
Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling or direct functionalization of isoindolinone precursors. For example, boronate ester intermediates can be prepared via palladium-catalyzed borylation. A reported procedure (General Procedure A) uses 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde as a starting material, achieving a 27% yield through column chromatography (hexanes/EtOAc with 0.25% EtN) .
Key Considerations:
- Use anhydrous conditions to prevent boronate hydrolysis.
- Optimize catalyst systems (e.g., Pd(PPh) or PdCl(dppf)).
- Monitor reaction progress via TLC or LC-MS.
Q. Table 1: Representative Synthesis Conditions
| Starting Material | Catalyst System | Yield | Purification Method | Reference |
|---|---|---|---|---|
| 4-Bromo-isoindolin-1-one | Pd(dba), SPhos | 35% | Column chromatography (SiO) | |
| Benzaldehyde derivative | Pd(OAc), XPhos | 27% | Hexanes/EtOAc + EtN |
Q. What characterization techniques are recommended for confirming the structure and purity of this compound?
Methodological Answer: A combination of spectroscopic and analytical methods is essential:
- NMR Spectroscopy : and NMR to confirm boronate ester integration and aromatic protons (e.g., δ 1.3 ppm for pinacol methyl groups) .
- Mass Spectrometry : HRMS (ESI+) for molecular ion verification (e.g., [M+H] at m/z 315.29 for CHBNOSi) .
- Purity Analysis : GC or HPLC (>95% purity thresholds) .
- Melting Point : Compare with literature values (e.g., 94–99°C for analogous nitrile derivatives) .
Q. What are the key safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., pinacol).
- Waste Disposal : Segregate boronate-containing waste and consult professional disposal services .
- Emergency Protocols : Locate eyewash stations and fire extinguishers; avoid food/drink in labs .
Q. Table 2: Safety Data for Analogous Boronate Esters
Advanced Research Questions
Q. How can researchers optimize reaction yields in the synthesis of this compound, particularly when faced with low yields (e.g., 27% as reported in literature)?
Methodological Answer:
- Catalyst Screening : Test Pd catalysts (e.g., PdCl(dppf) vs. Pd(OAc)) and ligands (XPhos, SPhos) to enhance turnover .
- Solvent Effects : Use polar aprotic solvents (DMF, THF) to stabilize intermediates.
- Stoichiometry : Adjust boronic acid:halide ratios (1.5:1 to 2:1) to drive equilibrium.
- Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity .
Case Study : Increasing Pd loading from 2 mol% to 5 mol% improved yields from 27% to 41% in analogous Suzuki couplings .
Q. What strategies are effective in mitigating competing side reactions during Suzuki-Miyaura cross-coupling involving this boronate ester?
Methodological Answer:
- Base Selection : Use weak bases (KCO) instead of strong bases (NaOH) to minimize protodeboronation .
- Ligand Design : Bulky ligands (e.g., DavePhos) suppress β-hydride elimination.
- Temperature Control : Maintain 60–80°C to balance reactivity and stability.
- Additives : Add phase-transfer catalysts (e.g., TBAB) for biphasic systems .
Q. Table 3: Common Side Reactions and Mitigation
| Side Reaction | Cause | Solution |
|---|---|---|
| Protodeboronation | Strong base or high pH | Use KPO or CsCO |
| Homocoupling | Oxidative conditions | Degas solvents with N/Ar |
| Boronate hydrolysis | Moisture | Employ molecular sieves (3Å) |
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting points, solubility) across different sources?
Methodological Answer:
- Replication : Reproduce synthetic protocols to verify purity and crystallinity.
- Advanced Characterization : Use DSC for precise melting point analysis and XRD for crystal structure validation.
- Solubility Testing : Systematically test solvents (e.g., DMSO, EtOAc) under controlled temperatures .
Example : A nitrobenzene boronate derivative showed a 761.05 g/mol molecular weight in one study but 229.08 g/mol in another , highlighting the need for independent verification via HRMS.
Q. Data Contradiction Analysis Framework
Source Evaluation : Prioritize peer-reviewed journals over vendor catalogs.
Multi-Method Validation : Cross-check NMR, MS, and elemental analysis.
Environmental Controls : Document humidity/temperature during experiments.
Q. Notes
- Always use full chemical names (no abbreviations) for clarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
